molecular formula C9H6BrF3 B13681717 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene

1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene

Cat. No.: B13681717
M. Wt: 251.04 g/mol
InChI Key: CIXCZLNTJKQZNR-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromovinyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)styrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods

Industrial production of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromovinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Addition: Formation of halogenated alkanes or alkenes.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkanes

Scientific Research Applications

1-(1-Bromovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of advanced materials with unique properties, such as polymers and liquid crystals.

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.

    Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the bromovinyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and addition reactions, as well as enhanced stability and lipophilicity. These characteristics make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H6BrF3

Molecular Weight

251.04 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H2

InChI Key

CIXCZLNTJKQZNR-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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